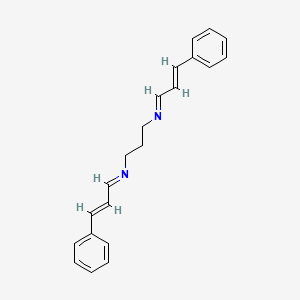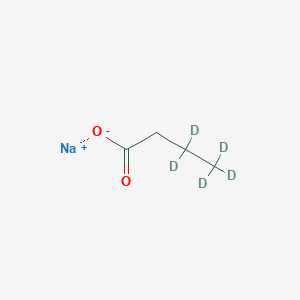
Sodium butyrate-3,3,4,4,4-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium butyrate-3,3,4,4,4-D5: is a deuterated form of sodium butyrate, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is CD3CD2CH2COONa, and it has a molecular weight of 115.12 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium butyrate-3,3,4,4,4-D5 can be synthesized by reacting butyric acid-3,3,4,4,4-D5 with sodium hydroxide. The reaction involves the dropwise addition of butyric acid-3,3,4,4,4-D5 into a sodium hydroxide solution, followed by evaporation of water and drying to obtain the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized drying equipment to ensure fewer side reaction impurities and higher yields. The process typically includes the following steps:
- Addition of butyric acid-3,3,4,4,4-D5 to sodium hydroxide solution.
- Vigorous reaction at controlled temperatures.
- Evaporation of water and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium butyrate-3,3,4,4,4-D5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce butyric acid derivatives.
Reduction: It can be reduced to form butanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed:
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted butyrate compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium butyrate-3,3,4,4,4-D5 is used as a stable isotope-labeled compound in various chemical analyses and studies .
Biology: It is used in studies involving metabolic pathways and the role of short-chain fatty acids in biological systems .
Medicine: Research has shown that butyrate and its derivatives have potential therapeutic effects in conditions such as Parkinson’s disease and diabetic kidney disease .
Industry: It is used in the production of deuterated compounds for various industrial applications .
Wirkmechanismus
Sodium butyrate-3,3,4,4,4-D5 exerts its effects primarily through the inhibition of histone deacetylase (HDAC) activity. This inhibition leads to histone hyperacetylation, which affects gene expression and chromatin structure. Additionally, butyrate acts as an epigenetic regulator by up-regulating microRNAs and inducing histone butyrylation and autophagy processes .
Vergleich Mit ähnlichen Verbindungen
- Sodium butyrate-2,4-13C2
- Sodium butyrate-4-13C
- Sodium butyrate-2-13C
- Sodium butyrate-1,2-13C2
- Sodium butyrate-13C4
- Sodium propionate-d5
- 2-Keto-3-(methyl-13C,d1)-butyric-3,4,4,4-d4 acid sodium salt
- Sodium benzoate-d5
- Palmitic acid-15,15,16,16,16-d5
Uniqueness: Sodium butyrate-3,3,4,4,4-D5 is unique due to its deuterium labeling, which makes it particularly useful in studies involving metabolic tracing and the investigation of biochemical pathways. Its stable isotope labeling provides distinct advantages in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Eigenschaften
Molekularformel |
C4H7NaO2 |
|---|---|
Molekulargewicht |
115.12 g/mol |
IUPAC-Name |
sodium;3,3,4,4,4-pentadeuteriobutanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2; |
InChI-Schlüssel |
MFBOGIVSZKQAPD-LUIAAVAXSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


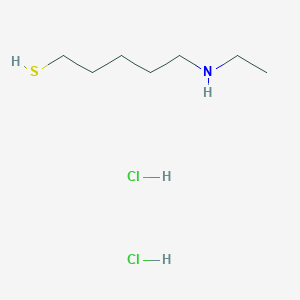

![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
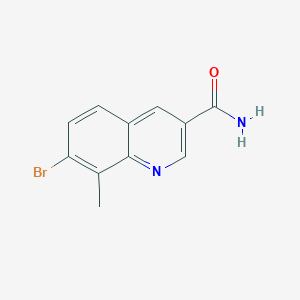
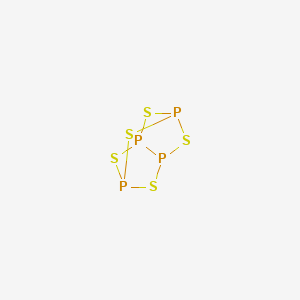
![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
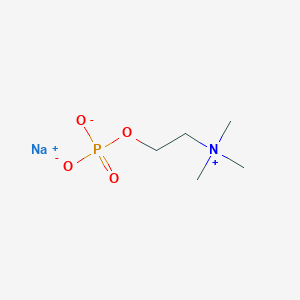
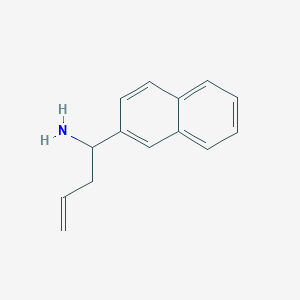

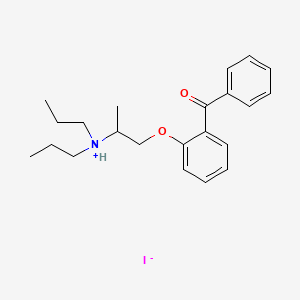
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
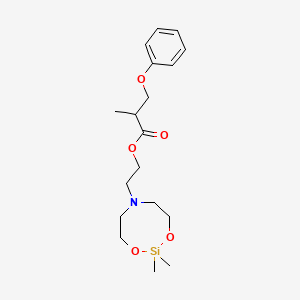
![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)
